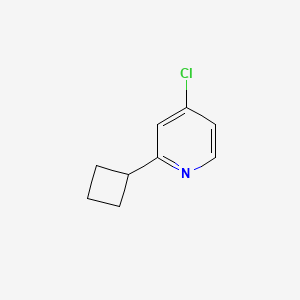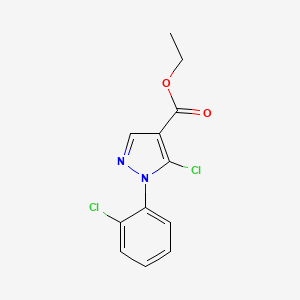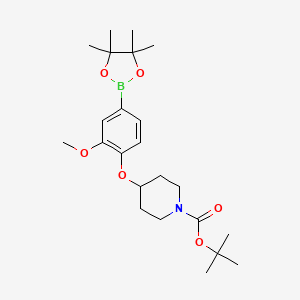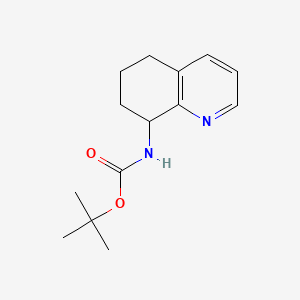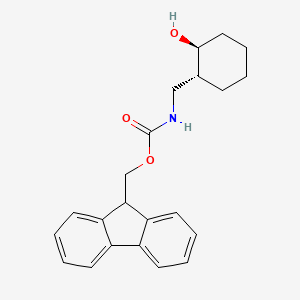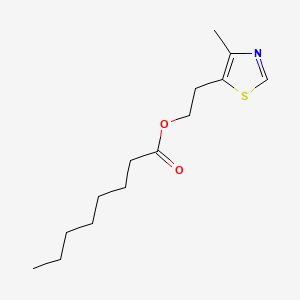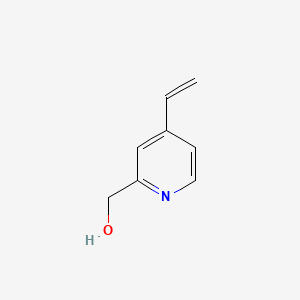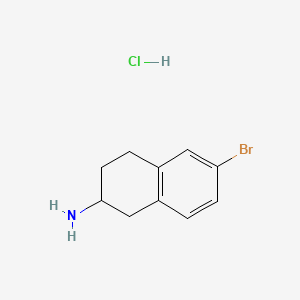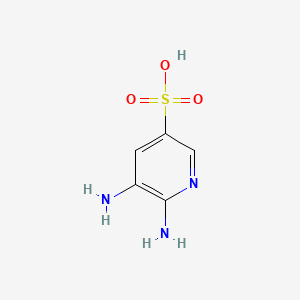
5,6-Diaminopyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diaminopyridine-3-sulfonic acid: is a heterocyclic compound with the molecular formula C5H7N3O3S It is a derivative of pyridine, featuring amino groups at the 5 and 6 positions and a sulfonic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminopyridine-3-sulfonic acid typically involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids . Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microchannel reactors has been explored to improve the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diaminopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 5,6-dinitropyridine-3-sulfonic acid.
Reduction: Formation of 5,6-diaminopyridine-3-sulfonyl chloride.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Diaminopyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes and pigments due to its sulfonic acid group
Mechanism of Action
The mechanism of action of 5,6-Diaminopyridine-3-sulfonic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
3,4-Diaminopyridine: Similar structure but lacks the sulfonic acid group.
5-Aminopyridine-3-sulfonic acid: Similar but has only one amino group.
6-Aminopyridine-3-sulfonic acid: Similar but has only one amino group.
Uniqueness: 5,6-Diaminopyridine-3-sulfonic acid is unique due to the presence of both amino groups and a sulfonic acid group, which provides a combination of reactivity and solubility that is not found in the similar compounds listed above .
Properties
IUPAC Name |
5,6-diaminopyridine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARDABCWHVPFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652839 |
Source


|
| Record name | 5,6-Diaminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100517-08-6 |
Source


|
| Record name | 5,6-Diaminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
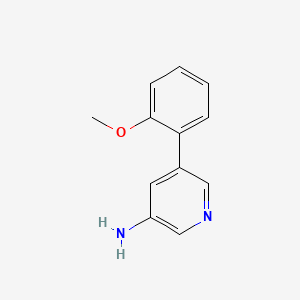
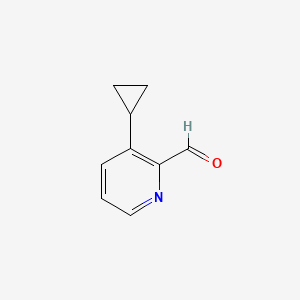
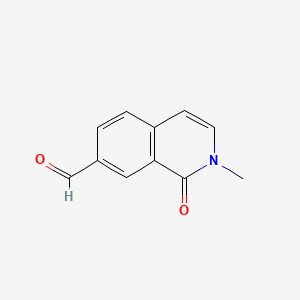
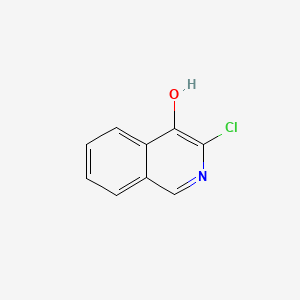
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
